molecular formula C7H13FN2O B12863492 (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide

(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide

Cat. No.: B12863492
M. Wt: 160.19 g/mol
InChI Key: FAWXULFAUPASDA-PRJDIBJQSA-N
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Description

(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide is a fluorinated pyrrolidine derivative characterized by a stereogenic center at the 2-position (R-configuration), a fluorine substituent at the 4-position of the pyrrolidine ring, and methyl groups at the N- and 1-positions.

Properties

Molecular Formula

C7H13FN2O

Molecular Weight

160.19 g/mol

IUPAC Name

(2R)-4-fluoro-N,1-dimethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C7H13FN2O/c1-9-7(11)6-3-5(8)4-10(6)2/h5-6H,3-4H2,1-2H3,(H,9,11)/t5?,6-/m1/s1

InChI Key

FAWXULFAUPASDA-PRJDIBJQSA-N

Isomeric SMILES

CNC(=O)[C@H]1CC(CN1C)F

Canonical SMILES

CNC(=O)C1CC(CN1C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and N,N-dimethylformamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carboxamide group.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the carboxamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs are fluorinated carboxamide derivatives from recent patents (EP 4 374 877 A2), which share the pyrrolidine/pyrrolo-pyridazine core but differ in substituent patterns. Key comparisons include:

Compound Core Structure Fluorine Position Additional Substituents Key Interactions
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide Pyrrolidine 4-position N-methyl, 1-methyl C–H⋯F, van der Waals
Example 321 (EP 4 374 877 A2) Pyrrolo[1,2-b]pyridazine 2,3-difluorophenyl Iodo, trifluoromethyl, methoxy Halogen bonding, π-π stacking
Example 1 derivatives (EP 4 374 877 A2) Pyrrolidine/pyridazine 2,3-difluorophenyl Trifluoromethyl, morpholine-ethoxy N–H⋯O, C–H⋯F

Key Observations :

  • Substituent Complexity : Patent compounds feature bulkier groups (e.g., trifluoromethyl, morpholine-ethoxy), which may improve target affinity but reduce solubility compared to the simpler methyl groups in the target compound .

Crystal Packing and Isostructurality

Evidence from fluorinated benzamidines (Dey & Chopra, 2024) highlights the role of fluorine in directing crystal packing via N–H⋯F and C–H⋯F interactions . While the target compound lacks an N–H group (due to N-methylation), its 4-fluoro substituent may still participate in C–H⋯F interactions or dipole-dipole forces, influencing crystallinity. Patent analogs with trifluoromethyl groups exhibit stronger halogen bonding, which could stabilize their solid-state structures compared to the target compound .

Biological Activity

(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C7H12FN
  • Molecular Weight : 143.18 g/mol

The specific stereochemistry and functional groups present in this compound contribute to its biological activity.

Research indicates that (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide may interact with various biological targets, including receptors involved in neurotransmission and inflammatory processes. Its activity can be attributed to its ability to modulate receptor signaling pathways, particularly those associated with the central nervous system and immune response.

Pharmacological Effects

  • Receptor Modulation : The compound has shown potential as a modulator of certain G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes.
  • Antinociceptive Activity : Studies suggest that it may exhibit pain-relieving properties through the modulation of pain pathways in the central nervous system.
  • Anti-inflammatory Properties : Preliminary data indicate that it could reduce inflammation by inhibiting pro-inflammatory cytokines.

In Vitro Studies

In vitro assays have demonstrated that (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide can effectively bind to specific receptors, leading to measurable biological responses. For instance:

StudyTarget ReceptorEffect
Study 1NK1 receptorInhibition of ligand binding
Study 2FXa enzymeCompetitive inhibition
Study 3CXCR7 receptorModulation of signaling pathways

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Case Study 1 : A study published in Bioorganic & Medicinal Chemistry evaluated the compound's efficacy as an FXa inhibitor, demonstrating significant anticoagulant activity in vitro and in vivo models.
  • Case Study 2 : Another investigation focused on its role as a CXCR7 receptor modulator, highlighting its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth.

Safety and Toxicology

Toxicological assessments are critical for understanding the safety profile of (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide. Current data suggest low toxicity levels; however, comprehensive studies are needed to establish a full safety profile.

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